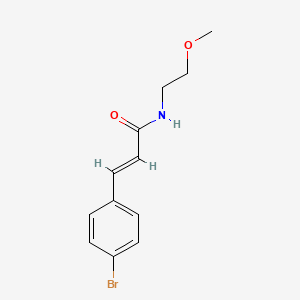

3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺

描述

Synthesis Analysis

The synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide derivatives involves acylation reactions. One method introduced by Yuan Jia-cheng (2012) demonstrates the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a 95.7% yield. This method highlights the importance of reactant molar ratio, reaction temperature, and time, as well as the addition of alkali, for achieving high yields and environmental benignity (Yuan, 2012).

Molecular Structure Analysis

Studies involving the molecular structure of related acrylamide compounds have been conducted using X-ray diffraction and spectroscopic methods. For example, the analysis of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provided insights into its crystalline structure, indicating a triclinic system and detailed lattice constants. Computational methods, including density functional theory (DFT), have also been employed to elucidate the geometry, vibrational frequencies, and electronic properties of these compounds, offering a comprehensive understanding of their molecular structure (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of acrylamide derivatives have been explored through various studies. For instance, the synthesis of novel copolymers with glycidyl methacrylate showcases the reactivity of N-(4-bromophenyl)-2-methacrylamide, revealing insights into monomer reactivity ratios and thermal properties. Such studies are crucial for understanding the polymerization behavior and designing materials with desired properties (Soykan et al., 2008).

Physical Properties Analysis

The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions has been measured, providing valuable data for industrial process design. Such studies contribute to a deeper understanding of the solid–liquid equilibrium and the impact of solvent composition on solubility, which is essential for the development of pharmaceuticals and polymers (Xinding Yao et al., 2010).

科学研究应用

丙烯酰胺的化学和生物化学

丙烯酰胺是一种与3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺在结构上相关的化合物,广泛用于工业过程中合成聚丙烯酰胺。聚丙烯酰胺在各个领域都有应用,包括土壤改良、废水处理,以及作为实验室蛋白质分离技术中的固体载体。由于丙烯酰胺存在于加工食品中并具有潜在健康影响,因此对其进行了广泛的研究,促进了对其化学、生物化学和安全性特征的更深入了解。这些基础知识对于探索结构相关的丙烯酰胺的科学应用至关重要,包括3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺,在环境科学、毒理学和材料科学等不同领域(Friedman, 2003)。

聚丙烯酰胺在环境应用中的应用

聚丙烯酰胺的使用,可以从丙烯酰胺基化合物中衍生,如3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺,延伸到环境应用,特别是在土壤和水资源保护中。该材料在减少侵蚀和通过促进沉淀来改善水质方面的作用表明了其在可持续环境管理实践中的重要性。专注于量化环境样品中聚丙烯酰胺的研究突出了在评估其生态足迹的同时优化其应用的持续努力(Lu & Wu, 2003)。

丙烯酰胺基微凝胶在纳米技术中的应用

基于丙烯酰胺的微凝胶,包括从3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺衍生的微凝胶,因其在纳米技术和药物递送系统中的潜力而受到关注。它们对环境刺激做出反应的能力使它们成为靶向药物递送和释放的理想候选者,突出了丙烯酰胺衍生物在开发先进医疗疗法中的多功能性(Begum et al., 2019)。

丙烯酰胺作为钾离子通道调节剂

丙烯酰胺化合物(如3-(4-溴苯基)-N-(2-甲氧基乙基)丙烯酰胺)的结构特征已被探索其调节钾离子通道的潜力。这一应用在药物化学领域具有重要意义,其中此类化合物因其通过靶向离子通道治疗多种疾病的治疗潜力而受到研究(Nardi & Olesen, 2007)。

属性

IUPAC Name |

(E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWHOXCFVIMAHI-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)

![4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4632397.png)